Evocalcet is a novel oral calcimimetic compound [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It functions as an allosteric modulator of the calcium-sensing receptor (CaSR) [, , , , , , , , , , , , , , , , , , , , ]. Developed by Kyowa Hakko Kirin Co., Ltd., in Japan [], evocalcet was designed to improve upon several issues associated with the first-generation calcimimetic, cinacalcet [, , ]. Its primary role in scientific research lies in the investigation of its potential for managing secondary hyperparathyroidism (SHPT) [, , , , , , , , , , , , , , , , , , , , , , , , , ] and other CaSR-related pathophysiologies [].
Evocalcet acts as an allosteric modulator of the CaSR [, , ], similar to cinacalcet [, , ]. It binds to the CaSR, mimicking the action of calcium and increasing the receptor's sensitivity to circulating calcium [, , , ]. This enhanced sensitivity leads to the inhibition of parathyroid hormone (PTH) secretion from the parathyroid gland [, , , , ]. Recent studies using cryo-electron microscopy have revealed the structural basis for evocalcet's allosteric modulation of the full-length CaSR []. Evocalcet occupies a binding pocket in the transmembrane domain of the receptor, distinct from the orthosteric binding site of calcium []. This binding induces conformational changes that promote receptor activation and ultimately lead to the suppression of PTH secretion [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: